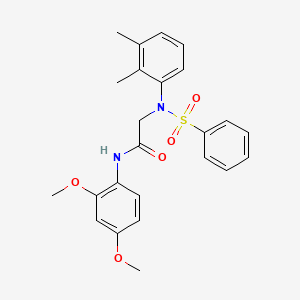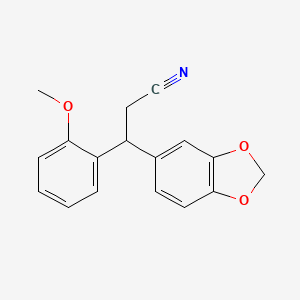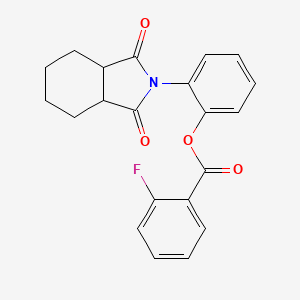![molecular formula C12H9Cl2N3O2 B12476980 7-(3,5-Dichlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B12476980.png)
7-(3,5-Dichlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,5-Dichlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of dichlorophenyl and triazaspiro groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-Dichlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichloroaniline with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-Dichlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The dichlorophenyl group allows for substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
Scientific Research Applications
7-(3,5-Dichlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione has been extensively studied for its applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 7-(3,5-Dichlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A bicyclic guanidine with catalytic properties, often used in polymer synthesis.
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (mTBD): A methylated derivative of TBD, known for its catalytic and ionic liquid-forming abilities.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Another bicyclic guanidine, widely used as a strong base in organic synthesis.
Uniqueness
7-(3,5-Dichlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione stands out due to its spirocyclic structure and the presence of the dichlorophenyl group, which imparts unique reactivity and potential bioactivity. Unlike the similar compounds mentioned, this compound offers a distinct combination of structural features that make it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H9Cl2N3O2 |
|---|---|
Molecular Weight |
298.12 g/mol |
IUPAC Name |
7-(3,5-dichlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione |
InChI |
InChI=1S/C12H9Cl2N3O2/c13-7-3-8(14)5-9(4-7)17-10(18)6-12(11(17)19)1-2-15-16-12/h3-5H,1-2,6H2 |
InChI Key |
HOKPBVCPAHSWMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=NC12CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[butyl(methyl)amino]-N-{1-methyl-2H,3H-pyrrolo[2,3-b]quinolin-4-yl}acetamide](/img/structure/B12476900.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-chloroaniline](/img/structure/B12476924.png)
![2-({4-[(4-fluorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B12476930.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12476936.png)

![3,3,7,8-tetramethyl-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12476956.png)
![Phenyl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B12476961.png)
![6-[4-(benzyloxy)phenyl]-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12476963.png)

![1-{3-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12476971.png)

![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B12476976.png)
![5-(3-ethoxy-2-hydroxyphenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12476979.png)
